molecular formula C12H16BrNO B1521579 [4-(4-Bromophenyl)oxan-4-yl]methanamine CAS No. 1152568-20-1

[4-(4-Bromophenyl)oxan-4-yl]methanamine

Cat. No.: B1521579
CAS No.: 1152568-20-1
M. Wt: 270.17 g/mol
InChI Key: NOOHKMQVCGPKJX-UHFFFAOYSA-N
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Description

“[4-(4-Bromophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1152568-20-1 . It has a molecular weight of 270.17 .


Molecular Structure Analysis

The IUPAC name for this compound is [4-(4-bromophenyl)tetrahydro-2H-pyran-4-yl]methanamine . The InChI code is 1S/C12H16BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found.

Scientific Research Applications

Degradation Products and Environmental Impacts

  • A study on oxybenzone, a compound structurally distinct but relevant due to its use in sunscreens and the investigation of its degradation products in chlorinated seawater swimming pools, could inform environmental research on similar compounds. The transformation products and pathways might be analogous for compounds like "[4-(4-Bromophenyl)oxan-4-yl]methanamine" in similar environmental conditions (Tarek Manasfi et al., 2015).

Synthesis and Characterization

  • Research on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine provides insight into synthetic routes that might be applicable for the synthesis of "this compound". This includes methods for characterizing the compound using spectroscopic techniques (Ganesh Shimoga et al., 2018).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

[4-(4-bromophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHKMQVCGPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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